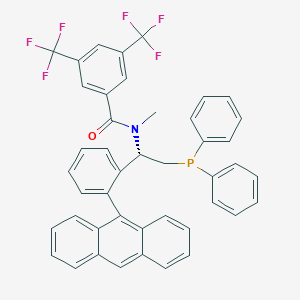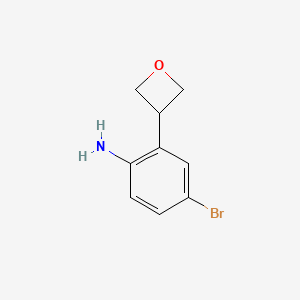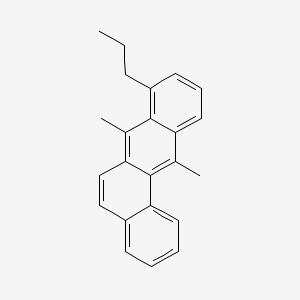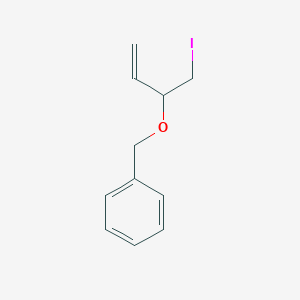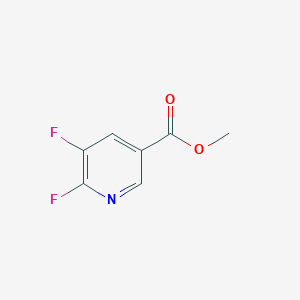
Methyl 5,6-difluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-difluoropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-difluoropyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5,6-difluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety, ensuring the compound is produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,6-difluoropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis .
Aplicaciones Científicas De Investigación
Methyl 5,6-difluoropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5,6-difluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-fluoropyridine-3-carboxylate
- Methyl 6-fluoropyridine-3-carboxylate
- Methyl 5,6-dichloropyridine-3-carboxylate
Uniqueness
Methyl 5,6-difluoropyridine-3-carboxylate is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring. This dual fluorination significantly alters its chemical properties, making it more stable and reactive compared to its mono-fluorinated or chlorinated counterparts .
Propiedades
Número CAS |
1214336-05-6 |
|---|---|
Fórmula molecular |
C7H5F2NO2 |
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
methyl 5,6-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 |
Clave InChI |
JKYOTYZHOIXXGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




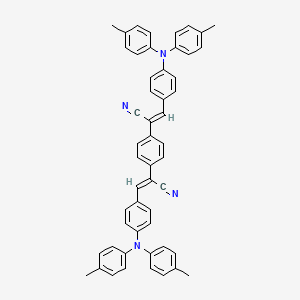
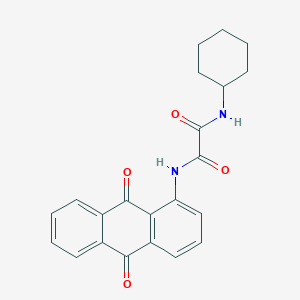
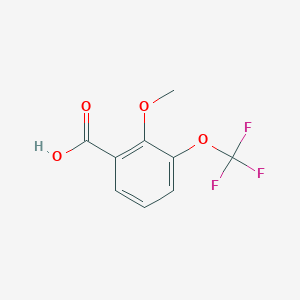
![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
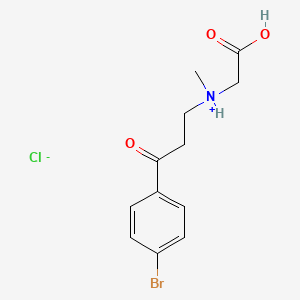
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
